[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid
CAS No.: 474382-58-6
Cat. No.: VC21114850
Molecular Formula: C30H40NO5P
Molecular Weight: 525.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474382-58-6 |
|---|---|
| Molecular Formula | C30H40NO5P |
| Molecular Weight | 525.6 g/mol |
| IUPAC Name | [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid |
| Standard InChI | InChI=1S/C30H40NO5P/c32-29(23-37(34,35)19-11-10-14-24-12-4-1-5-13-24)31-21-27(26-17-8-3-9-18-26)20-28(31)30(33)36-22-25-15-6-2-7-16-25/h1-2,4-7,12-13,15-16,26-28H,3,8-11,14,17-23H2,(H,34,35)/t27-,28+/m1/s1 |
| Standard InChI Key | FMIZVLGCNHEEJX-IZLXSDGUSA-N |
| Isomeric SMILES | C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
| SMILES | C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
| Canonical SMILES | C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Introduction
Synthesis Steps:
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Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to create the desired stereochemistry.
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Protection and Deprotection: Protecting groups are used to prevent unwanted reactions during synthesis.
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Coupling Reactions: Techniques like amide coupling or esterification are used to link different parts of the molecule.
Characterization Techniques
Characterization of complex organic molecules often involves a combination of spectroscopic and analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and stereochemistry.
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Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups based on their vibrational frequencies.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not available, similar molecules are often investigated for their potential as enzyme inhibitors, receptor antagonists, or other pharmacological targets. The presence of a phosphinic acid group, for example, might suggest activity related to metalloproteases or other enzymes.
Data Tables
Given the lack of specific data on this compound, a hypothetical data table for a similar compound might look like this:
| Property | Value |
|---|---|
| Molecular Formula | C_{n}H_{m}O_{p}N_{q}P |
| Molecular Weight | g/mol |
| Melting Point | °C |
| Solubility | Soluble in solvents |
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